REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[CH:4]=1.[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=O)[O:13][CH2:12]1.[Cl-].[NH4+]>C1COCC1.C(O)C.[Pd]>[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][CH:17]([C:3]3[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[CH:4]=3)[CH2:16][CH2:15]2)[O:13][CH2:12]1 |f:3.4|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C1COC2(C(CCCC2)=O)O1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
The residue and 2 g of p-toluenesulfonic acid were added to 300 ml of toluene
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
while removing the produced water using Dean-Stark
|
Type
|
WASH
|
Details
|
The reaction solution was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium carbonate and water, dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluting solvent: heptane/ethyl acetate=3/1)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCC(CC2)C2=CC(=CC(=C2)F)F)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.12 mol | |
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |